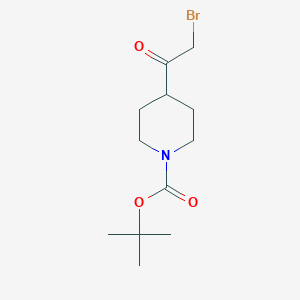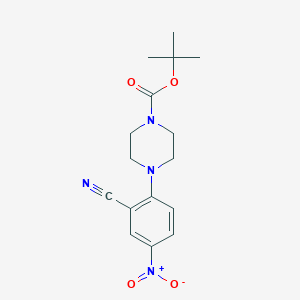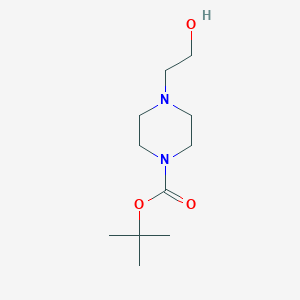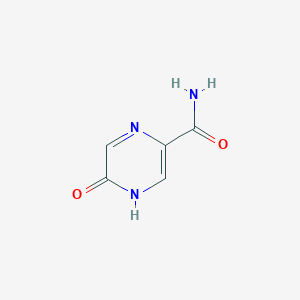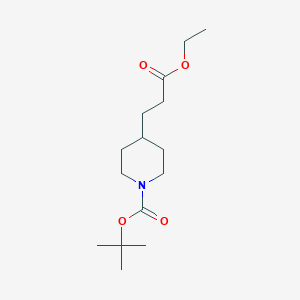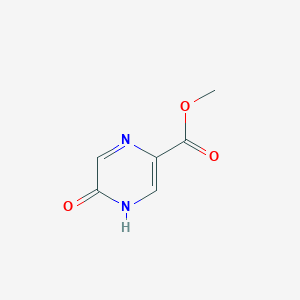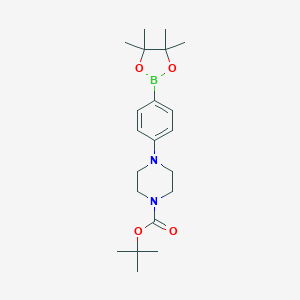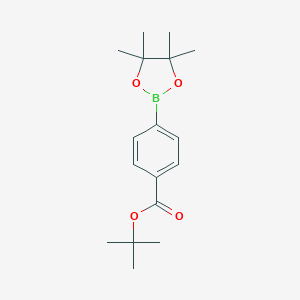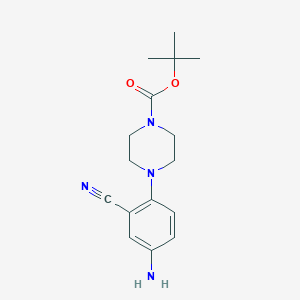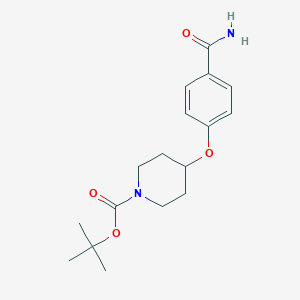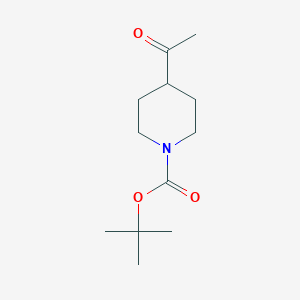
Tert-butyl 4-acetylpiperidine-1-carboxylate
概要
説明
Tert-butyl 4-acetylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and various substituents that modify their chemical properties and reactivity. The tert-butyl group is a common bulky alkyl substituent that can influence the steric environment of the molecule.
Synthesis Analysis
The synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate and related compounds often involves multi-step synthetic routes. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized and its crystal structure reported, indicating typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These synthetic methods are crucial for the preparation of piperidine derivatives that are valuable in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives has been studied using various techniques. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing the spatial arrangement of atoms and confirming the expected geometry of the piperazine ring . The molecular structure of related compounds has also been optimized using density functional theory (DFT), providing insights into the electronic structure and potential reactivity .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. The tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, for example, were reacted with L-selectride to yield hydroxypiperidine carboxylates, demonstrating the stereoselective nature of these reactions . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used to prepare 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group can impart solubility and steric effects, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky alkyl substituents prevent typical π-interactions . The electronic properties of these compounds, such as electron-releasing effects, can be inferred from cyclic voltammetric data . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, highlights the importance of these derivatives in drug development .
科学的研究の応用
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : Tert-butyl 4-acetylpiperidine-1-carboxylate is used as a building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact procedures were not detailed in the source .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
Synthesis of Crizotinib Intermediates
- Field : Pharmaceutical Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The successful synthesis of this compound would aid in the production of crizotinib, a drug used in the treatment of non-small cell lung cancer .
-
Manufacture of Fentanyl Derivatives
- Field : Pharmaceutical Chemistry
- Application : Tert-butyl 4-acetylpiperidine-1-carboxylate is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others .
- Methods : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact procedures were not detailed in the source .
- Results : The successful synthesis of these compounds would aid in the production of various fentanyl derivatives, which are potent opioids used for pain management .
-
Synthesis of Biologically Active Pyrazoles
- Field : Organic Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The successful synthesis of this compound would aid in the production of various biologically active pyrazoles .
-
Synthesis of Phenylamino Compounds
- Field : Organic Chemistry
- Application : Tert-butyl 4-acetylpiperidine-1-carboxylate is used as an intermediate in the manufacture of phenylamino compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact procedures were not detailed in the source .
- Results : The successful synthesis of these compounds would aid in the production of various phenylamino derivatives .
-
Synthesis of Biologically Active Boron Compounds
- Field : Organic Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The successful synthesis of this compound would aid in the production of various biologically active boron compounds .
Safety And Hazards
The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
特性
IUPAC Name |
tert-butyl 4-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450938 | |
| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-acetylpiperidine-1-carboxylate | |
CAS RN |
206989-61-9 | |
| Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

